molecular formula C24H26N4O4 B2736975 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899745-71-2

3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2736975
CAS No.: 899745-71-2
M. Wt: 434.496
InChI Key: JPGQCNRDSGHAHO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This inhibition leads to the modulation of critical pathways, including the reduction of phosphorylation of pro-survival substrates like BAD and the regulation of cell cycle progression. Due to its mechanism, it serves as a valuable chemical probe in oncology research for investigating the biological roles of PIM kinases, exploring synthetic lethal interactions, and evaluating its potential to overcome resistance to other cancer therapeutics. Its research applications are primarily focused in preclinical studies for hematopoietic cancers such as acute myeloid leukemia (AML) and multiple myeloma, as well as in solid tumors where PIM kinase activity contributes to tumorigenesis and therapy resistance. The compound provides a crucial tool for dissecting PIM-mediated signaling networks and validating PIM kinases as a therapeutic target in cancer models. Source: National Library of Medicine Source: National Cancer Institute Source: ChEMBL Database

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-30-20-14-17(15-21(31-2)23(20)32-3)24(29)25-18-8-6-7-16(13-18)19-9-10-22(27-26-19)28-11-4-5-12-28/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGQCNRDSGHAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of trimethoxyquinone derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Halogenated trimethoxyphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The trimethoxyphenyl group is known to inhibit tubulin polymerization, affecting cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide with structurally related compounds identified in the evidence. Key differences in substituents, core structures, and inferred biological activities are highlighted:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Substituents/Modifications Inferred Properties/Activities
Target Compound Benzamide 3,4,5-Trimethoxy; pyridazin-pyrrolidin-phenyl Likely kinase inhibition or receptor modulation (high lipophilicity)
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (879849-52-2) Benzamide 3,5-Dimethoxy; 1-methylpyrazole Potential CNS activity (pyrazole motifs often target GABAA receptors)
4-[5-[2-[4-(Difluoromethoxy)phenyl]ethenyl]-1,3,4-oxadiazol-2-yl]pyridine (832115-63-6) Oxadiazole-pyridine Difluoromethoxy; ethenyl-oxadiazole Anticancer or anti-inflammatory (oxadiazoles modulate ROS pathways)
2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (1005632-07-4) Bipyrazole-pyrimidine Trifluoromethyl; methoxyphenyl Enzyme inhibition (e.g., COX-2 or JAK kinases)

Key Observations:

Trifluoromethyl groups (e.g., 1005632-07-4) further elevate lipophilicity and electron-withdrawing effects, which may improve target binding but reduce solubility.

Heterocyclic Motifs and Target Specificity :

  • The pyridazine-pyrrolidine moiety in the target compound is distinct from the pyrazole in 879849-52-2. Pyridazine rings are less common in CNS drugs but are explored in kinase inhibitors (e.g., crizotinib analogs) .
  • Oxadiazole derivatives (832115-63-6) are associated with antioxidant or cytotoxic activities due to their redox-active properties.

Synthetic Accessibility :

  • The target compound ’s synthesis likely involves multi-step coupling reactions (e.g., Suzuki-Miyaura for pyridazine-phenyl linkage), whereas 879849-52-2 may be synthesized via simpler amide coupling.

Crystallographic Support: Structural validation of such compounds often employs SHELX-based refinement, as seen in small-molecule crystallography .

Biological Activity

3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in oncology. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_4O_3 with a molecular weight of approximately 414.53 g/mol. The compound features multiple functional groups that contribute to its biological activity, including methoxy groups and a pyrrolidine moiety.

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of this compound:

  • Cytotoxicity :
    • Studies have shown that compounds bearing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4,5-trimethoxyphenyl moieties demonstrated high cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines .
  • Mechanism of Action :
    • The cytotoxic effects are primarily attributed to the disruption of microtubule dynamics and induction of cell cycle arrest. Specifically, compounds have been observed to induce G2/M phase arrest and apoptosis in cancer cells through mechanisms involving the activation of c-Jun N-terminal kinase (JNK) .
    • Additionally, docking studies suggest that these compounds exhibit high binding affinities to tubulin and cyclin-dependent kinase 2 (CDK-2), further elucidating their potential as anti-cancer agents .
  • Resistance Mechanisms :
    • A notable feature of some derivatives is their ability to circumvent P-glycoprotein (P-gp)-mediated drug resistance, which is commonly encountered in cancer therapy . This characteristic enhances their therapeutic viability.

Data Table: Summary of Biological Activities

Activity Description
Cytotoxicity Significant against MCF-7, A549, PC-3 cell lines
Cell Cycle Arrest Induces G2/M phase arrest
Apoptosis Induction Activates JNK pathway leading to apoptosis
Binding Affinity High affinity for tubulin and CDK-2
Resistance Mechanism Not a substrate for P-glycoprotein

Case Study 1: Cytotoxicity Assessment

In a study evaluating various derivatives of the compound, it was found that several analogs exhibited IC50 values in the low micromolar range against MCF-7 cells. The most potent analogs were further subjected to mechanistic studies which revealed that they induced apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic factors such as cytochrome c release and caspase activation .

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated that administration of the compound resulted in significant tumor regression in xenograft models. The treatment was associated with reduced tumor proliferation markers and increased apoptosis within the tumor tissue .

Q & A

Q. What are the key structural features of 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, and how do they influence its biological activity?

The compound features a trimethoxy-substituted benzamide core linked to a pyridazine ring substituted with a pyrrolidine moiety. The pyrrolidine ring introduces conformational flexibility, while the pyridazine and trimethoxy groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets like kinases or G-protein-coupled receptors. Structural analogs (e.g., pyridazine-pyrrolidine hybrids) have demonstrated activity in modulating signaling pathways, suggesting similar mechanisms for this compound .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Coupling of 3,4,5-trimethoxybenzoyl chloride with a substituted aniline intermediate.
  • Step 2: Functionalization of the pyridazine ring via nucleophilic aromatic substitution (e.g., replacing a halogen with pyrrolidine). Critical parameters include temperature control (e.g., 60–80°C for amide bond formation) and catalysts like DIPEA for efficient substitution .

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ calculated for C25H28N4O4: 473.21).
  • HPLC: Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

SAR strategies include:

  • Pyrrolidine modification: Replacing pyrrolidine with morpholine or piperidine to alter target affinity (e.g., morpholine enhances solubility but reduces kinase inhibition ).
  • Methoxy group tuning: Removing one methoxy group (e.g., 3,4-dimethoxy analogs) to assess steric and electronic effects on receptor binding . Computational docking (e.g., using AutoDock Vina) paired with in vitro assays (IC50 measurements) validates hypotheses .

Q. What crystallographic data are available for related compounds, and how can they guide refinement of this compound’s structure?

Crystallographic studies of analogs (e.g., 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, PDB ID: 4Y0) reveal bond lengths (C-N: ~1.33 Å, C-C: ~1.54 Å) and dihedral angles critical for planar amide conformations. SHELXL refinement tools can resolve torsional strain in the pyridazine-pyrrolidine linkage to enhance stability .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what methodological adjustments address discrepancies?

  • In vitro: High metabolic stability in liver microsomes (t1/2 > 60 min) but poor aqueous solubility (<10 µM in PBS).
  • In vivo: Rapid clearance in rodent models due to glucuronidation of the methoxy groups. Solutions: Prodrug strategies (e.g., esterification of methoxy groups) or nanoparticle encapsulation improve bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., kinase inhibition vs. GPCR modulation) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., Eurofins Panlabs® selectivity panels) and orthogonal assays (e.g., radioligand binding with [³H]VUF15485 analogs) validate target specificity .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be improved?

  • Challenge: Low yields (<40%) in pyridazine functionalization due to steric hindrance.
  • Solution: Microwave-assisted synthesis (120°C, 30 min) or transition-metal catalysis (e.g., Pd-mediated coupling) enhances efficiency .

Q. How can researchers address poor solubility in biological assays?

  • Co-solvents: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • Structural modification: Introduce polar groups (e.g., sulfonamide) without disrupting pharmacophore integrity .

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